

# Structural Validation and Spectroscopic Profiling: 6-Bromo-5-pivalamidonicotinic acid

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## Compound of Interest

Compound Name:	6-Bromo-5-pivalamidonicotinic acid
CAS No.:	1142192-31-1
Cat. No.:	B1521502

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## Executive Summary

In the synthesis of advanced kinase inhibitors—particularly those targeting c-Met or involving 5-azaindole scaffolds—**6-Bromo-5-pivalamidonicotinic acid** serves as a critical "privileged intermediate." Its structural integrity is paramount because the bromine handle is required for subsequent Suzuki-Miyaura couplings, while the pivaloyl group provides orthogonal protection and solubility modulation.

This guide objectively compares the spectroscopic performance of the Pivaloyl (Piv) protected variant against its two primary alternatives: the Acetyl (Ac) protected analog and the Free Amine precursor. We demonstrate why the Pivaloyl derivative offers superior physiochemical properties for scale-up and provide a self-validating spectroscopic protocol for its identification.

## Strategic Comparison: Why Pivaloyl?

The choice of protecting group (PG) on the 5-amino position dramatically alters the compound's solubility and crystallinity. Below is a comparative analysis of the three distinct states encountered during development.

**Table 1: Physicochemical & Spectroscopic Performance Matrix**

Feature	Target: Pivaloyl Derivative	Alt 1: Acetyl Derivative	Alt 2: Free Amine (Precursor)
Structure	6-Br-5-NH-CO-tBu-Nicotinic Acid	6-Br-5-NH-CO-Me-Nicotinic Acid	6-Br-5-NH <sub>2</sub> -Nicotinic Acid
Solubility (Organic)	High (Soluble in EtOAc/DCM)	Moderate (Requires polar modifiers)	Low (Zwitterionic, requires DMSO)
NMR Diagnostic	Singlet (9H) @ 1.25 ppm (Distinct region)	Singlet (3H) @ 2.10 ppm (Solvent overlap risk)	Broad exchangeable peak (variable)
Crystallinity	Excellent (Forms large prisms)	Good (Often needles/amorphous)	Poor (Powder/Amorphous)
Lipophilicity (cLogP)	~2.5 (Optimal for extraction)	~1.4	~-0.8 (Water retention issues)

Scientist's Insight: While the Acetyl group is atom-efficient, the Pivaloyl group is superior for process chemistry. Its steric bulk prevents intermolecular H-bonding stacking, significantly improving solubility in organic solvents (EtOAc) used during extraction. Furthermore, the 9-proton NMR singlet provides an unmistakable integration standard for purity assays.

## Spectroscopic Deep Dive

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-d<sub>6</sub>

is required. The carboxylic acid moiety renders the molecule insoluble in CDCl<sub>3</sub>.

### The "Diagnostic Gap"

The most critical validation step is confirming the regiochemistry of acylation (exocyclic amine vs. ring nitrogen).

- Aromatic Region: The pyridine protons (H-2 and H-4) appear as two distinct singlets (or meta-coupled doublets, Hz).
- Aliphatic Region: The Pivaloyl group appears in a "silent" region of the spectrum, free from water or DMSO solvent peaks.

Predicted Chemical Shifts (

, ppm in DMSO-d

):

Proton	Shift ( )	Multiplicity	Integration	Assignment Logic
COOH	13.5 - 14.0	Broad Singlet	1H	Acidic proton; highly deshielded.
NH (Amide)	9.6 - 9.8	Singlet	1H	Downfield due to electron-withdrawing Piv + Pyridine ring.
H-2	8.7 - 8.8	Doublet ( Hz)	1H	Most deshielded; flanked by N and COOH.
H-4	8.3 - 8.4	Doublet ( Hz)	1H	Shielded relative to H-2; ortho to Amide.
t-Butyl	1.25 - 1.28	Strong Singlet	9H	The Validation Signal.



*Critical QC Check: If you observe a shift of the t-Butyl group to >1.5 ppm or a loss of the amide NH signal, suspect O-acylation of the carboxylic acid (mixed anhydride formation) or N-acylation of the pyridine ring nitrogen.*

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## B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization). Mode: Negative Mode (ESI-) is preferred for the carboxylic acid; Positive Mode (ESI+) for the amide.

The Bromine Signature: Bromine exists as two isotopes,

Br (50.7%) and

Br (49.3%). This creates a mandatory 1:1 doublet pattern separated by 2 mass units.

- Formula: C

H

BrN

O

- Molecular Weight: ~301.14 g/mol
- Target Ions (ESI+):
  - 301 (Br, M+H)
  - 303 (Br, M+H)
  - Intensity Ratio: 1:1 (Visual confirmation of Br presence)

## C. Infrared Spectroscopy (FT-IR)

- C=O (Acid): ~1710–1730 cm

(Broad, strong)

- C=O (Amide): ~1660–1680 cm

(Sharp, distinct from acid)

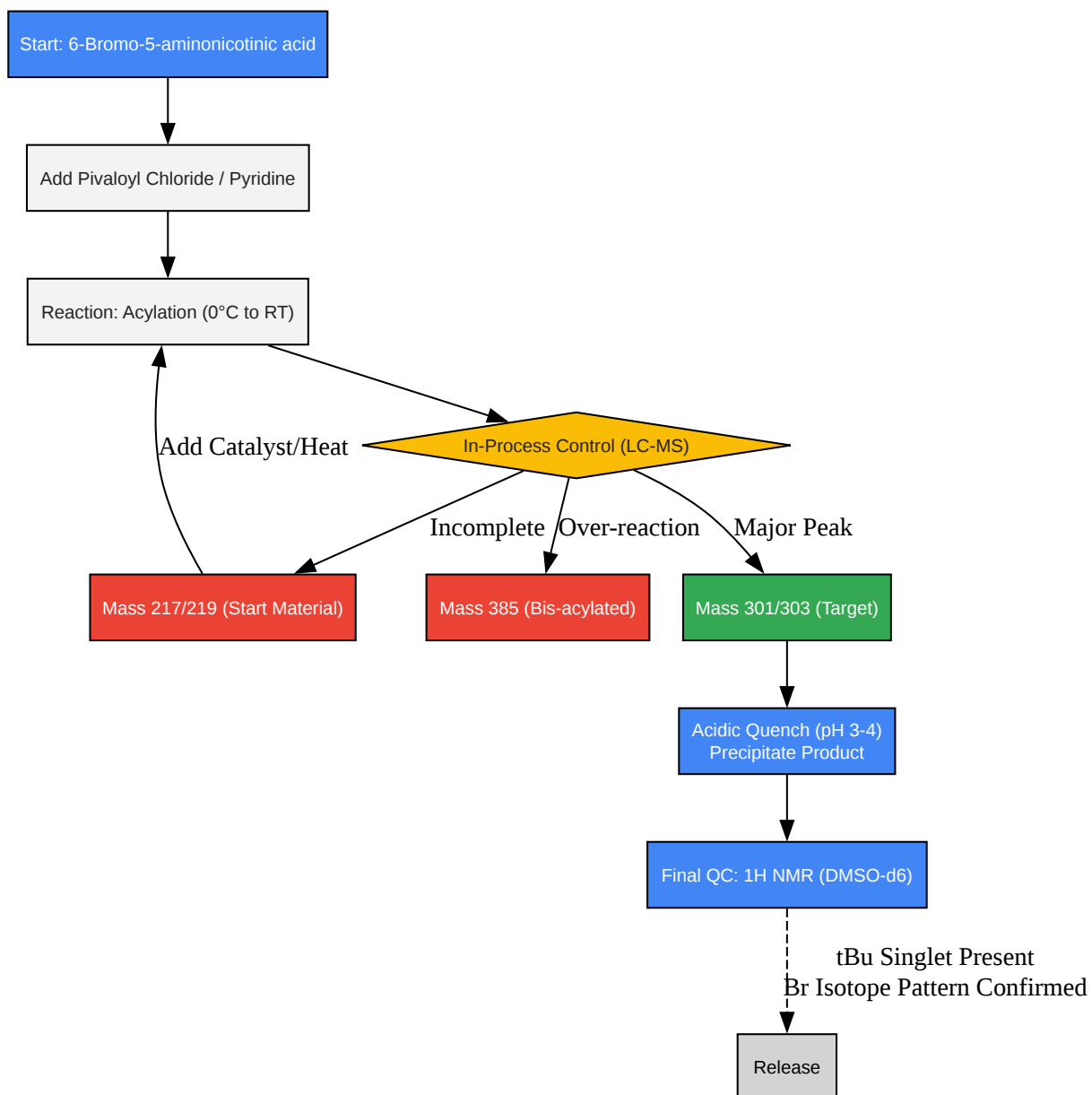
- C-Br: ~1000–1100 cm

(Fingerprint region)

## Visualized Workflows (Graphviz)

### Workflow 1: Synthesis & QC Decision Tree

This logic flow ensures that only high-purity material moves to the next stage (Suzuki Coupling).

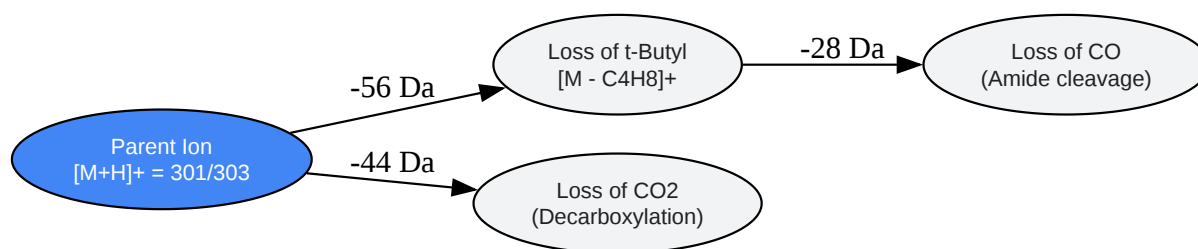


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Caption: Decision tree for the synthesis and validation of the pivaloyl derivative, highlighting failure modes (bis-acylation).

## Workflow 2: Mass Spec Fragmentation Logic

Understanding how the molecule breaks down verifies the structure beyond just the molecular weight.



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Caption: Predicted ESI<sup>+</sup> fragmentation pathway. The loss of isobutene (-56 Da) is characteristic of pivalamides.

## Experimental Protocols

### Protocol A: Synthesis for Analytical Standards

Use this protocol to generate the reference standard described above.

- Setup: In a 100 mL round-bottom flask, suspend 6-bromo-5-aminonicotinic acid (1.0 eq) in anhydrous Pyridine (10 vol).
  - Note: Pyridine acts as both solvent and base.
- Addition: Cool to 0°C. Dropwise add Pivaloyl Chloride (1.2 eq).
  - Observation: The slurry will clear as the intermediate forms, then potentially precipitate.
- Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS (Target : 301/303).

- Workup (Crucial for Purity):
  - Concentrate pyridine under reduced pressure.
  - Dilute residue with water.
  - Adjust pH to ~3-4 using 1N HCl. The product will precipitate as a white solid.
  - Filter and wash with water to remove pyridine salts.
- Drying: Vacuum oven at 50°C.

## Protocol B: NMR Sample Preparation

- Weigh 10-15 mg of the dried solid.
- Add 0.6 mL DMSO-d
- .
- Sonicate for 30 seconds. (Do not heat excessively to avoid amide exchange).
- Acquire spectrum with at least 16 scans to resolve the aromatic doublets.

## References

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  - PubChem. (2025). Compound Summary: 6-amino-5-bromo-nicotinic acid.[1][2]

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## Sources

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